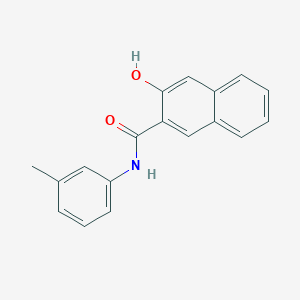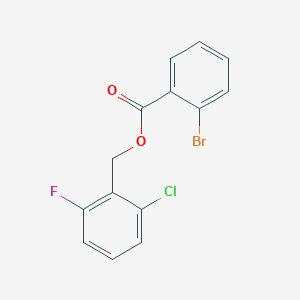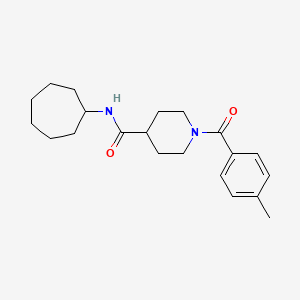![molecular formula C14H10N2O4 B5784034 2-(2-furyl)-4-{[(2-hydroxyphenyl)imino]methyl}-1,3-oxazol-5-ol](/img/structure/B5784034.png)
2-(2-furyl)-4-{[(2-hydroxyphenyl)imino]methyl}-1,3-oxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-furyl)-4-{[(2-hydroxyphenyl)imino]methyl}-1,3-oxazol-5-ol is a chemical compound that has shown great potential in scientific research applications. This compound is a heterocyclic organic compound that contains a furan ring, an oxazole ring, and a phenol group. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 2-(2-furyl)-4-{[(2-hydroxyphenyl)imino]methyl}-1,3-oxazol-5-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. The compound has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses.
Biochemical and Physiological Effects:
2-(2-furyl)-4-{[(2-hydroxyphenyl)imino]methyl}-1,3-oxazol-5-ol has been shown to have various biochemical and physiological effects. The compound has been shown to exhibit anti-inflammatory and anti-cancer activity in vitro and in vivo. The compound has also been shown to modulate the immune response and to have antioxidant activity. In addition, the compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-furyl)-4-{[(2-hydroxyphenyl)imino]methyl}-1,3-oxazol-5-ol in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have toxic effects. Another advantage is its ability to modulate the immune response and to exhibit anti-inflammatory and anti-cancer activity. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are many future directions for the study of 2-(2-furyl)-4-{[(2-hydroxyphenyl)imino]methyl}-1,3-oxazol-5-ol. One direction is the further investigation of its mechanism of action and its potential use as a therapeutic agent for inflammatory and cancerous diseases. Another direction is the synthesis of new derivatives of this compound and the evaluation of their biological activity. Additionally, the compound could be studied for its potential use as a ligand in coordination chemistry and in the synthesis of other heterocyclic compounds.
Synthesis Methods
The synthesis of 2-(2-furyl)-4-{[(2-hydroxyphenyl)imino]methyl}-1,3-oxazol-5-ol can be achieved using various methods. One of the most commonly used methods is the reaction between 2-furylcarboxaldehyde and 2-hydroxybenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours to yield the desired compound. Other methods involve the use of different reagents and catalysts, such as triethylamine, sodium hydroxide, and phosphorus oxychloride.
Scientific Research Applications
2-(2-furyl)-4-{[(2-hydroxyphenyl)imino]methyl}-1,3-oxazol-5-ol has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry, where the compound has shown potential as an anti-inflammatory and anti-cancer agent. The compound has also been studied for its use in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
properties
IUPAC Name |
2-(furan-2-yl)-4-[(2-hydroxyphenyl)iminomethyl]-1,3-oxazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-11-5-2-1-4-9(11)15-8-10-14(18)20-13(16-10)12-6-3-7-19-12/h1-8,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREAKDKXXLYJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(OC(=N2)C3=CC=CO3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-4-{(E)-[(2-hydroxyphenyl)imino]methyl}-1,3-oxazol-5-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5783992.png)



![7-(2-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5784013.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-isopropylbenzamide](/img/structure/B5784021.png)


![3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridin-1-amine](/img/structure/B5784048.png)

